8-Hydroperoxyoctadec-9-enoic acid
Description
8-Hydroperoxyoctadec-9-enoic acid is a hydroperoxy fatty acid derivative characterized by a hydroperoxy (-OOH) group at the 8th carbon and a double bond at the 9th position of an 18-carbon chain. This compound is part of the larger family of oxidized lipids, which play critical roles in signaling pathways, oxidative stress responses, and inflammatory processes . Its structure (C₁₈H₃₄O₄) and reactive hydroperoxy group distinguish it from other hydroxy or keto derivatives of octadecenoic acids, making it a key intermediate in lipid peroxidation cascades and enzymatic oxidation reactions.
Properties
CAS No. |
115797-04-1 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
8-hydroperoxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-11-14-17(22-21)15-12-9-10-13-16-18(19)20/h11,14,17,21H,2-10,12-13,15-16H2,1H3,(H,19,20) |
InChI Key |
JOACVYKMIMFTFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC(CCCCCCC(=O)O)OO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: 8-HpOME can be synthesized through the oxidation of linoleic acid (an essential fatty acid) using various methods, such as ozonolysis or enzymatic reactions.
Reaction Conditions: The specific conditions depend on the chosen synthetic route.
Industrial Production: While not commonly produced industrially, research and development may explore scalable methods for its synthesis.
Chemical Reactions Analysis
Reactions: 8-HpOME can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: These vary based on the reaction type but often involve functional group modifications.
Scientific Research Applications
Chemistry: Researchers study 8-HpOME as a model compound for lipid oxidation and lipid peroxidation pathways.
Biology: It plays a role in inflammation and oxidative stress, affecting cellular signaling and lipid metabolism.
Medicine: Its involvement in inflammatory diseases and cardiovascular health is of interest.
Mechanism of Action
Targets: 8-HpOME interacts with cellular proteins, lipids, and enzymes.
Pathways: It modulates lipid signaling pathways, oxidative stress responses, and inflammation.
Comparison with Similar Compounds
Table 1: Structural Comparison of 8-Hydroperoxyoctadec-9-enoic Acid and Analogues
Key Differences in Reactivity and Stability
- Hydroperoxy vs. Hydroxy/Keto Groups: The hydroperoxy group in 8-hydroperoxyoctadec-9-enoic acid is highly reactive, participating in radical chain reactions and enzymatic transformations (e.g., reduction to hydroxy derivatives). In contrast, hydroxy (e.g., Ricinelaidic acid) and keto groups (e.g., 12-oxo derivative) are more stable, favoring roles in signaling or structural applications .
- Double Bond Geometry: The trans configuration in Ricinelaidic acid (9E) reduces membrane fluidity compared to cis isomers, while 8-hydroperoxyoctadec-9-enoic acid’s unspecified geometry may influence enzyme binding in oxidation pathways .
- Esterification Effects: Octyldodecyl Ricinoleate’s esterification with long alkyl chains enhances hydrophobicity, making it suitable for topical use, unlike the hydrophilic free acid form of 8-hydroperoxyoctadec-9-enoic acid .
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